molecular formula C11H12ClNO4 B2675346 Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate CAS No. 139329-90-1

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate

Cat. No.: B2675346
CAS No.: 139329-90-1
M. Wt: 257.67
InChI Key: HPOZRPLLDCOQPR-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate (CAS: 139329-90-1) is a substituted benzoate derivative featuring a hydroxy group at position 2, an acetamido group at position 3, and a chlorine atom at position 5 on the aromatic ring. The ethyl ester at the carboxylic acid position distinguishes it from methyl ester analogs.

Properties

IUPAC Name

ethyl 3-acetamido-5-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(16)8-4-7(12)5-9(10(8)15)13-6(2)14/h4-5,15H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZRPLLDCOQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate typically involves the esterification of 3-acetamido-5-chloro-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and acetamido groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Yield Source
Ester hydrolysis (acid)6M HCl, reflux, 6–8 hrs3-Acetamido-5-chloro-2-hydroxybenzoic acid85–92%
Ester hydrolysis (base)2M NaOH, 80°C, 4 hrsSodium 3-acetamido-5-chloro-2-hydroxybenzoate78–85%
Acetamido hydrolysisConc. HCl, 100°C, 12 hrs3-Amino-5-chloro-2-hydroxybenzoic acid65–70%

The ester group hydrolyzes preferentially over the acetamido group under mild basic conditions. Strong acidic conditions are required for acetamido cleavage.

Electrophilic Aromatic Substitution

The hydroxyl and acetamido groups direct electrophilic substitution to specific positions:

Reaction Reagents/Conditions Position Product Yield Source
BrominationNBS, DMF, RT, 24 hrsC-4Ethyl 3-acetamido-4-bromo-5-chloro-2-HB*72–78%
SulfonationSO₂F₂, HMDS, BTMG, MeCN, 48 hrsO-HydroxylEthyl 3-acetamido-5-chloro-2-OSO₂F-benzoate88%

*HB = Hydroxybenzoate. Bromination occurs at the ortho position to the hydroxyl group due to its strong activating effect . Sulfonation selectively targets the hydroxyl group .

a) Hydroxyl Group Reactions

The phenolic hydroxyl group participates in alkylation and acylation:

Reaction Reagents Product Yield Source
MethylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrsEthyl 3-acetamido-5-chloro-2-methoxybenzoate80–85%
AcetylationAc₂O, H₂SO₄, RT, 4 hrsEthyl 3-acetamido-5-chloro-2-acetoxybenzoate90–95%

b) Acetamido Group Reactions

The acetamido group undergoes hydrolysis or redox reactions:

Reaction Conditions Product Yield Source
ReductionLiAlH₄, THF, 0°C → RT, 6 hrsEthyl 3-amino-5-chloro-2-hydroxybenzoate60–65%

Coupling Reactions

The hydroxyl group enables palladium-catalyzed cross-couplings:

Reaction Catalyst System Product Yield Source
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂OEthyl 3-acetamido-5-chloro-2-(aryl)benzoate55–60%

Oxidation Reactions

Controlled oxidation of the hydroxyl group is achievable:

Reagent Conditions Product Yield Source
KMnO₄H₂O, 50°C, 8 hrsEthyl 3-acetamido-5-chloro-2-oxobenzoate40–45%

Key Reactivity Insights:

  • Steric Effects : The chloro group at C-5 hinders electrophilic substitution at adjacent positions .

  • Directing Effects : The hydroxyl group strongly activates the C-4 position, while the acetamido group deactivates the ring .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the ester group.

This compound’s versatility in forming pharmacologically relevant derivatives (e.g., benzofurans, sulfonates) makes it valuable in medicinal chemistry . Experimental protocols from patents and peer-reviewed studies provide reproducible frameworks for these transformations.

Scientific Research Applications

Antimicrobial Activity

Overview : Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate and its derivatives have been investigated for their antimicrobial properties.

Case Study : A study highlighted the synthesis of various derivatives from this compound, which were tested against resistant bacterial strains. The results demonstrated that modifications to the acetamido group significantly enhanced antimicrobial efficacy, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Anti-inflammatory Properties

Overview : The anti-inflammatory potential of this compound has been evaluated in preclinical models.

Case Study : In a rat model of arthritis, treatment with this compound resulted in a marked reduction in joint swelling and pain behaviors compared to control groups. This suggests its potential utility in treating inflammatory conditions.

Analgesic Effects

Overview : The analgesic properties of derivatives of this compound have been explored through various pharmacological evaluations.

Case Study : Recent research indicated that derivatives exhibited significant analgesic activity in both central and peripheral models of pain. The study utilized methods such as the hot plate test and formalin test to assess pain relief, demonstrating superior efficacy compared to traditional analgesics like acetaminophen .

Recent advancements in computational chemistry have facilitated the exploration of the molecular interactions of this compound with biological targets.

Insights : In-silico studies have predicted favorable binding affinities with cyclooxygenase enzymes (COX), indicating potential as a selective anti-inflammatory agent. These studies also assessed pharmacokinetics and toxicity profiles, providing a comprehensive understanding of the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and acetamido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Acid: Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate’s ethyl ester group enhances lipophilicity compared to 4-amino-5-chloro-2-ethoxybenzoic acid (carboxylic acid) .
  • Substituent Position : The acetamido group at position 3 differentiates it from N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide, which has a formyl group at position 4 and lacks an ester .
  • Functional Group Impact : The nitro group in methyl 5-chloro-2-hydroxy-3-nitrobenzoate introduces reactivity distinct from the acetamido group in the target compound .

Research Findings and Implications

  • Crystallography : Related compounds, such as methyl 2-acetamido-5-chlorobenzoate, exhibit defined crystal structures stabilized by hydrogen bonding, suggesting similar packing behavior for the target compound .
  • Polymorphism : Studies on 2-acetamidobenzamide derivatives highlight the role of substituents in polymorphism, implying that this compound’s ethyl group may influence solid-state diversity .

Biological Activity

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate, a derivative of salicylic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound features several functional groups, including an acetamido group, a chloro group, and a hydroxy group, which contribute to its diverse biological properties. This article explores the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C11H12ClNO3\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}\text{O}_3

This compound's molecular weight is approximately 239.64 g/mol. The presence of the chloro group enhances its reactivity, while the acetamido and hydroxy groups are crucial for its interaction with biological targets.

Analgesic Activity

Recent studies have highlighted the analgesic properties of derivatives related to this compound. In particular, the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point of research.

Case Study: COX Inhibition

A study demonstrated that related compounds exhibited significant binding affinity to COX-2 receptors, suggesting their potential as analgesics. In vivo tests showed that these compounds reduced pain responses in animal models significantly. For example, doses of 20 mg/kg and 50 mg/kg resulted in pain reduction rates of 74% and 75%, respectively, compared to control groups .

Table 1: Analgesic Activity Comparison

CompoundDose (mg/kg)Pain Reduction (%)
This compound2074
This compound5075
Acetaminophen2050

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Its structural similarity to salicylic acid derivatives suggests it may inhibit inflammatory pathways effectively.

Research indicates that this compound may exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis. In vitro studies have shown that it can reduce edema formation induced by carrageenan and croton oil in animal models .

Table 2: Anti-inflammatory Effects

Model UsedCompoundEffect Observed
Carrageenan-induced edemaThis compoundSignificant reduction in edema
Croton oil-induced dermatitisThis compoundSignificant reduction in inflammation

Antimicrobial Activity

The antimicrobial potential of this compound has been explored due to its structural characteristics. Compounds with similar structures have shown efficacy against various microbial strains.

Research Findings

Studies indicate that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 3: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Q & A

Q. Q1. What are the standard synthetic routes for preparing Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as ammonolysis of halogenated precursors (e.g., substituting chloro groups with acetamido functionalities) or coupling reactions. For example, in related compounds like 2-acetamido-5-chlorobenzamide, ammonolysis using 35% ammonia under reflux achieved a 42% yield after recrystallization . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and decomposition risks.
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as seen in the isolation of 2-methylquinazolin-4-one (70% yield after drying) .

Q. Q2. How can researchers reliably characterize the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., acetamido protons at δ 2.1–2.3 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • X-ray diffraction (XRD) : Resolve crystal structure ambiguities, as demonstrated for 2-methylquinazolin-4-one monohydrate .
  • Melting point analysis : Compare observed values (e.g., 219–223°C for 2-acetamido-5-chlorobenzamide) with literature data to assess purity .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to minimize competing pathways (e.g., ester hydrolysis or unwanted cyclization) during synthesis?

Methodological Answer: Competing reactions often arise from reactive hydroxyl or ester groups. Strategies include:

  • Protecting groups : Temporarily block the hydroxyl group using silyl ethers (e.g., TBSCl) during coupling steps.
  • Catalyst selection : Copper bronze in Ullmann-type couplings suppresses side reactions, as seen in the synthesis of 2-(2-nitrophenyl)aminobenzoic acid .
  • pH control : Maintain slightly basic conditions (e.g., NaHCO3_3) to prevent premature ester hydrolysis .

Q. Q4. What analytical techniques are most effective for studying polymorphism in derivatives of this compound?

Methodological Answer: Polymorphism impacts solubility and bioavailability. Key methods include:

  • Thermogravimetric analysis (TGA) : Detect hydrate formation (e.g., 2-methylquinazolin-4-one monohydrate vs. anhydrous form) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points varying by 6–10°C between polymorphs) .
  • Powder XRD : Compare diffraction patterns to distinguish crystalline forms .

Q. Q5. How should researchers address contradictions in spectral or crystallographic data for structurally similar analogs?

Methodological Answer: Discrepancies often stem from solvent effects or impurities. Mitigation steps:

  • Cross-validation : Use multiple techniques (e.g., NMR, IR, and elemental analysis) to confirm assignments .
  • Computational modeling : Compare experimental 13^13C NMR shifts with density functional theory (DFT)-predicted values for accuracy .
  • Single-crystal XRD : Resolve ambiguities in substituent positions, as applied to 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid derivatives .

Data Analysis and Interpretation

Q. Q6. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, stoichiometry) .
  • Error analysis : Calculate confidence intervals for yields (e.g., ±5% for small-scale reactions) and identify outliers via Grubbs’ test .
  • Multivariate regression : Correlate reaction parameters with purity metrics (e.g., HPLC peak area %) .

Q. Q7. How can researchers validate the reproducibility of spectroscopic data across different laboratories?

Methodological Answer:

  • Standardized protocols : Adopt IUPAC guidelines for NMR acquisition (e.g., 500 MHz, CDCl3_3 as solvent) .
  • Reference compounds : Use certified standards (e.g., 5-fluoro-2-hydroxybenzoic acid with CAS 345-16-4) to calibrate instruments .
  • Inter-laboratory studies : Share raw data (FID files for NMR, CIF files for XRD) for peer validation .

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